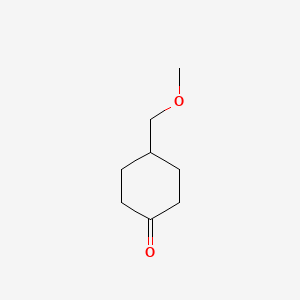

4-(Methoxymethyl)cyclohexan-1-one

Übersicht

Beschreibung

4-(Methoxymethyl)cyclohexan-1-one is a cyclic ketone with the molecular formula C8H14O2. This compound is known for its unique chemical structure and potential biological activity, making it a subject of interest in various fields of research, including medical, environmental, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)cyclohexan-1-one can be achieved through several methods. One practical route involves the use of inexpensive starting materials and readily attainable reaction conditions. The overall transformation can be achieved via NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group in the presence of HC(OEt)3/concd HCl, saturation of the C=C bond and the benzene ring with Al−Ni alloy in aqueous KOH, and oxidation of the intermediate cyclohexanol with aqueous NaClO/TEMPO/KBr .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The scalability of these methods ensures the availability of the compound for various applications in research and industry.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methoxymethyl)cyclohexan-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and sodium hypochlorite (NaClO).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction typically produces alcohols.

Wissenschaftliche Forschungsanwendungen

4-(Methoxymethyl)cyclohexan-1-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 4-(Methoxymethyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexanone: A simpler ketone with a similar cyclohexane ring structure but lacking the methoxymethyl group.

4-Methylcyclohexanone: Similar to 4-(Methoxymethyl)cyclohexan-1-one but with a methyl group instead of a methoxymethyl group.

4-Hydroxycyclohexanone: Contains a hydroxyl group instead of a methoxymethyl group.

Uniqueness

This compound is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.

Biologische Aktivität

4-(Methoxymethyl)cyclohexan-1-one is a cyclic ketone with the molecular formula C8H14O2. Its unique structure and potential biological activities have made it a subject of interest in various scientific fields, including medicinal chemistry, toxicology, and organic synthesis. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C8H14O2

- CAS Number: 17159-84-1

The biological activity of this compound is primarily mediated through its interactions with specific biomolecules. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its structure and enhance its biological efficacy.

Reactions:

- Oxidation : Can yield carboxylic acids or esters.

- Reduction : Converts the ketone group to an alcohol.

- Substitution : The methoxymethyl group can be replaced by other functional groups under suitable conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that cyclic ketones can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the effects of this compound on different cell lines. For instance, a study involving human lung epithelial cells (A549) demonstrated that exposure to the compound resulted in dose-dependent cytotoxic effects. The IC50 values were determined as follows:

| Cell Type | IC50 (mg/L) | IC5 (mg/L) | R² (p-value) | Hill Slope |

|---|---|---|---|---|

| Yeast (24 h) | 4702 ± 1.3 | 453.3 ± 2.2 | 0.9472 (0.0052) | −1.31 ± 0.35 |

| Human Cells (24 h) | 148.7 ± 1.2 | 11.2 ± 1.8 | 0.9827 (<0.0001) | −1.14 ± 0.24 |

These findings suggest that while the compound may possess significant biological activity, it also exhibits cytotoxic effects that warrant careful consideration in therapeutic applications .

Toxicological Profile

The toxicity of this compound has been assessed through various studies, highlighting its moderate toxicity profile with specific effects on skin and eye irritation . Notably, structure-activity relationship (SAR) analyses indicate potential developmental toxicity in animal models, necessitating further investigation into its safety profile for human use.

Study on Skin Irritation

A study assessed the dermal irritation potential of compounds structurally related to this compound in guinea pigs. Results indicated that these compounds could cause significant skin irritation, thus emphasizing the need for safety evaluations before clinical application .

Developmental Toxicity Investigation

Another investigation focused on prenatal developmental toxicity in rats exposed to related compounds. The study found maternal toxicity and decreased fetal weight, suggesting that similar compounds may pose risks during pregnancy .

Eigenschaften

IUPAC Name |

4-(methoxymethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-6-7-2-4-8(9)5-3-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQOQSYRJHFQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.